N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
Description
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-21(2)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCSWHMLMLAINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 4-(dimethylamino)benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and additional steps such as purification and crystallization may be employed to obtain the final product in a suitable form for further use.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Key Analogs
Physicochemical and Computational Properties
- Crystal Packing and Stability: The dimethylamino group in analogs like 4-tert-butyl-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide () facilitates monoclinic crystal packing with intermolecular hydrogen bonds (N–H···O). The target compound’s benzothiazole may introduce additional S···π interactions, enhancing stability .
- Electronic Properties: Computational studies on [N'-(4-(dimethylamino)benzylidene)benzohydrazide] () reveal a narrow HOMO-LUMO gap (ΔE = 3.2 eV) and high dipole moment (μ = 5.6 D), correlating with reactivity and solubility.
Biological Activity
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H16ClN3OS
- Molecular Weight : 335.83 g/mol
The structure includes a benzothiazole moiety, which is known for its pharmacological potential, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound.
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
- Mechanism of Action : Research indicates that this compound induces apoptosis and arrests the cell cycle in cancer cells. It inhibits key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
Table 1: Anticancer Activity Results
| Concentration (μM) | Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (%) |
|---|---|---|---|
| 1 | A431 | 45 | 20 |
| 2 | A549 | 60 | 35 |
| 4 | H1299 | 75 | 50 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Studies have shown it significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
Table 2: Anti-inflammatory Effects
| Treatment Group | IL-6 Level (pg/mL) | TNF-α Level (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| N'-(6-chloro...) (2 μM) | 90 | 120 |
| N'-(6-chloro...) (4 μM) | 50 | 80 |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens.
Table 3: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida tropicalis | 0.25 |
This activity is attributed to the electron-withdrawing properties of the chloro group at position six of the benzothiazole ring, enhancing the compound's interaction with bacterial membranes .
Case Study 1: Dual Action in Cancer Therapy
A study focused on a series of benzothiazole derivatives, including N'-(6-chloro...) as a lead compound. The results indicated that this compound not only inhibited cancer cell proliferation but also reduced inflammation associated with tumor progression. The dual action suggests potential for combination therapies targeting both cancer and inflammation .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation assessed the antimicrobial efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings revealed that it could serve as an alternative treatment option in cases where traditional antibiotics fail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
